molecular formula C11H10BrN B6618803 6-bromo-2-cyclopropyl-1H-indole CAS No. 1369236-30-5

6-bromo-2-cyclopropyl-1H-indole

Cat. No. B6618803
CAS RN: 1369236-30-5
M. Wt: 236.11 g/mol
InChI Key: JDVNNGYTDOMJJR-UHFFFAOYSA-N
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Description

6-bromo-2-cyclopropyl-1H-indole (6-Br-2-CPI) is an aromatic heterocyclic compound belonging to the indole family. It is a bicyclic compound with a fused five-membered ring and six-membered ring. The compound is widely used in synthetic organic chemistry and has a wide range of applications in scientific research due to its unique properties.

Scientific Research Applications

Synthesis and Functionalization

The compound 6-bromo-2-cyclopropyl-1H-indole, an indole derivative, is significant in organic synthesis. Indoles are crucial in the synthesis of a variety of biologically active compounds. For example, research has demonstrated the synthesis of various indole derivatives through novel methods such as a single-pot synthesis or palladium-catalyzed reactions, highlighting the versatility and adaptability of indole compounds in chemical syntheses (Caron et al., 2003); (Cacchi & Fabrizi, 2005).

Cyclization Processes

The bromo-indole structure plays a role in cyclization processes. For example, bromoindoles have been used in Bu3SnH-mediated cyclopropyl radical cyclizations, leading to cyclopropane-fused adducts. These cyclizations showcase the potential of bromo-indole compounds in complex organic syntheses and highlight their role in creating intricate molecular structures (Fahey et al., 2013).

Alkaloid Synthesis

Bromoindoles are also important in the synthesis of indole alkaloids. The research has successfully applied methodologies involving indole compounds to assemble tetrahydro-β-carboline skeleton-containing alkaloids, which are significant in pharmaceutical chemistry (Mangalaraj & Ramanathan, 2012).

Anticancer Properties

Notably, some brominated indoles have shown potential in medicinal chemistry. For instance, studies have identified bromo-indole derivatives that exhibited significant anticancer properties and inhibited specific enzymes. This suggests a promising avenue for the development of new anticancer agents using bromoindole structures (Yılmaz et al., 2020).

Antimicrobial Activity

Additionally, brominated indoles have been identified with antimicrobial properties. Compounds like bromoanaindolone, derived from brominated indole alkaloids, have demonstrated effective antimicrobial activities, highlighting the potential of bromoindoles in developing new antimicrobial agents (Volk et al., 2009).

properties

IUPAC Name

6-bromo-2-cyclopropyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-9-4-3-8-5-10(7-1-2-7)13-11(8)6-9/h3-7,13H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVNNGYTDOMJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(N2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-cyclopropyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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